2-hydroxy-4-(hydroxymethyl)benzaldehyde

Catalog No.
S587903
CAS No.
156605-23-1
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hydroxy-4-(hydroxymethyl)benzaldehyde

CAS Number

156605-23-1

Product Name

2-hydroxy-4-(hydroxymethyl)benzaldehyde

IUPAC Name

2-hydroxy-4-(hydroxymethyl)benzaldehyde

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,5,9,11H,4H2

InChI Key

OWAQGWDSFNLJGH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CO)O)C=O

Canonical SMILES

C1=CC(=C(C=C1CO)O)C=O

Synthesis:

4-Hydroxymethylsalicylaldehyde is an organic compound with diverse applications in scientific research. Its synthesis can be achieved through various methods, including the formylation of salicylamine with formic acid and sodium formate, the Vilsmeier-Haack reaction using formamide and phosphorus oxychloride, and the selective reduction of 4-hydroxy-5-formyl salicylic acid [, ].

Chemical Properties:

4-Hydroxymethylsalicylaldehyde possesses several unique chemical properties that make it valuable in research. It exhibits aldehyde and alcohol functionalities, allowing for participation in various reactions. Its aromatic ring system grants stability and facilitates interactions with other aromatic compounds []. Additionally, the presence of hydroxyl groups contributes to its solubility in polar solvents and potential involvement in hydrogen bonding.

Applications in Organic Synthesis:

4-Hydroxymethylsalicylaldehyde serves as a versatile building block in organic synthesis due to its reactive functionalities. It readily undergoes condensation reactions with various nucleophiles, enabling the formation of diverse heterocyclic compounds with potential biological activities []. Furthermore, its aldehyde group can be subjected to reduction or oxidation reactions, leading to the generation of valuable intermediates for further chemical transformations [].

Biological Activities:

Research suggests that 4-Hydroxymethylsalicylaldehyde exhibits various biological activities with potential therapeutic implications. Studies have reported its anti-inflammatory, antioxidant, and antimicrobial properties [, , ]. However, further investigations are necessary to fully elucidate its mechanisms of action and potential for drug development.

Material Science Applications:

4-Hydroxymethylsalicylaldehyde demonstrates potential applications in material science. It can be employed as a precursor for the synthesis of Schiff bases, which possess interesting properties for applications in liquid crystals, coordination polymers, and sensors [].

2-Hydroxy-4-(hydroxymethyl)benzaldehyde is an aromatic compound characterized by the presence of both hydroxyl and aldehyde functional groups. Its chemical formula is C8H8O3C_8H_8O_3, and it has a molecular weight of approximately 152.15 g/mol. The compound features a benzene ring with a hydroxymethyl group and a hydroxyl group at the 4 and 2 positions, respectively. This unique structure contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

Research on the mechanism of action of 4-HMSA is ongoing. Here are two potential areas of exploration:

  • Metal Chelation: The presence of the hydroxyl groups allows 4-HMSA to interact with metal ions, potentially forming complexes with interesting properties [].
  • Precursor Molecule: 4-HMSA's structure suggests its potential as a precursor molecule for the synthesis of more complex molecules with desired functionalities [].
Typical of aldehydes and phenolic compounds:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The compound can undergo reduction reactions, particularly with reducing agents like sodium borohydride, leading to the formation of alcohol derivatives.
  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or other condensation products.
  • Esterification: The hydroxyl group can participate in esterification reactions with carboxylic acids.

Research indicates that 2-hydroxy-4-(hydroxymethyl)benzaldehyde exhibits various biological activities. Notably, it has been studied for its potential anti-inflammatory properties and as a precursor for compounds with cytotoxic effects against certain cancer cell lines. Additionally, its structural similarity to vanillin suggests that it may have antioxidant properties, contributing to its utility in pharmacological applications.

Several methods exist for synthesizing 2-hydroxy-4-(hydroxymethyl)benzaldehyde:

  • Hydroxymethylation of Phenols: This method involves the introduction of a hydroxymethyl group into the phenolic compound using formaldehyde in the presence of a base.
  • Reduction of Aldehydes: Starting from 2-hydroxy-4-formylphenol, reduction using sodium borohydride can yield the desired product.
  • Elicitation Techniques: In plant tissue cultures, elicitors such as methyl jasmonate can enhance the production of this compound from natural sources, demonstrating its biosynthetic pathways in plants like Hemidesmus indicus .

2-Hydroxy-4-(hydroxymethyl)benzaldehyde finds applications across various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Flavoring Agents: Due to its aromatic properties, it may be used in food flavoring and fragrance formulations.
  • Chemical Research: Its unique structure makes it a valuable building block for organic synthesis and materials science.

Interaction studies have shown that 2-hydroxy-4-(hydroxymethyl)benzaldehyde can influence biological pathways relevant to inflammation and cancer progression. For instance, it has been noted for its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Further research is necessary to fully elucidate its mechanisms of action and potential therapeutic uses.

Several compounds share structural similarities with 2-hydroxy-4-(hydroxymethyl)benzaldehyde. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Hydroxy-4-methoxybenzaldehydeMethoxy derivativeExhibits strong antioxidant properties .
4-HydroxymethylbenzaldehydeHydroxymethyl derivativeUsed as an immunosuppressant .
VanillinMethoxy derivativeWidely used as a flavoring agent; has distinct aroma .
2-HydroxybenzaldehydeSimple phenolic aldehydeLacks hydroxymethyl substitution; simpler structure.

The uniqueness of 2-hydroxy-4-(hydroxymethyl)benzaldehyde lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to these similar compounds. Its dual functionality as both an aldehyde and a phenolic compound enhances its potential applications in medicinal chemistry and organic synthesis.

XLogP3

0.7

Wikipedia

4-hydroxymethylsalicylaldehyde

Dates

Last modified: 08-15-2023

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